(4-(1-Aminoethyl)phenyl)boronic acid hydrochloride

Description

BenchChem offers high-quality (4-(1-Aminoethyl)phenyl)boronic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(1-Aminoethyl)phenyl)boronic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-(1-aminoethyl)phenyl]boronic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BNO2.ClH/c1-6(10)7-2-4-8(5-3-7)9(11)12;/h2-6,11-12H,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOKSBPLFNKOJLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(C)N)(O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13BClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical properties of (4-(1-Aminoethyl)phenyl)boronic acid hydrochloride

An In-depth Technical Guide to (4-(1-Aminoethyl)phenyl)boronic acid hydrochloride

Foreword: The Strategic Value of a Versatile Building Block

In the landscape of modern medicinal chemistry and organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. (4-(1-Aminoethyl)phenyl)boronic acid hydrochloride emerges as a bifunctional reagent of significant interest. Its structure marries the reactivity of an arylboronic acid—a cornerstone of palladium-catalyzed cross-coupling reactions—with the nucleophilicity and hydrogen-bonding capacity of a primary amine. The hydrochloride salt form further enhances its utility by improving aqueous solubility and stability, facilitating its handling and application in diverse reaction media.[1]

This guide provides an in-depth examination of the core physicochemical properties, analytical characterization, and practical applications of this compound. It is intended for researchers, chemists, and drug development professionals who seek to leverage its unique structural attributes for the synthesis of novel therapeutic agents and advanced materials.

Core Chemical Identity

Precise identification is the foundation of reproducible science. The fundamental identifiers for (4-(1-Aminoethyl)phenyl)boronic acid hydrochloride are cataloged below. It is crucial to distinguish this compound from its isomers, such as (4-(aminomethyl)phenyl)boronic acid, as the ethyl linkage introduces a chiral center and distinct spatial and electronic properties.

| Identifier | Value |

| Chemical Name | [4-(1-Aminoethyl)phenyl]boronic acid hydrochloride[2] |

| CAS Number | 1704073-43-7[2] |

| Molecular Formula | C₈H₁₂BNO₂ · HCl |

| Molecular Weight | 201.46 g/mol [2][3] |

| Canonical SMILES | CC(N)C1=CC=C(B(O)O)C=C1.Cl[2] |

| InChI Key | SOKSBPLFNKOJLB-UHFFFAOYSA-N[2] |

| Purity (Typical) | ≥95% to 98%[2][3] |

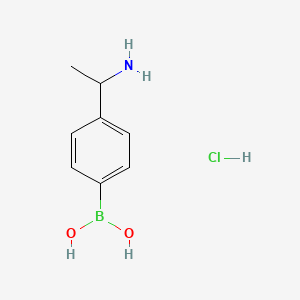

Chemical Structure:

Caption: 2D structure of (4-(1-Aminoethyl)phenyl)boronic acid hydrochloride.

Physicochemical Data & Rationale

The utility of a chemical reagent is dictated by its physical properties. The data presented below are critical for experimental design, from solvent selection to reaction workup and purification.

| Property | Value / Observation | Scientific Rationale & Implication |

| Appearance | White to off-white or light yellow solid/powder[1] | The color can be an initial indicator of purity. Significant deviation from white may suggest the presence of oxidized impurities or residual catalysts from synthesis. |

| Solubility | Soluble in water, methanol, ethanol | The hydrochloride salt protonates the primary amine, creating a cationic species that dramatically increases aqueous solubility compared to the free base. This is advantageous for biological assays and certain aqueous reaction conditions. |

| Melting Point | Data not consistently reported; related compounds like 4-aminophenylboronic acid hydrochloride melt around 195-200 °C[4] | A sharp melting point is a classic indicator of high purity. The value is useful for identity confirmation via techniques like Differential Scanning Calorimetry (DSC). |

| pKa | Not experimentally determined in available literature. Estimated to be ~8.5-9.5 for the ammonium group and ~8.8 for the boronic acid[5] | The pKa of the ammonium group dictates its protonation state at a given pH, which is critical for its role in catalysis or molecular recognition. The boronic acid pKa influences its ability to form boronate esters with diols, a key interaction for sensors and drug targeting.[5] |

| LogP | 0.2338[2] | This value indicates a relatively hydrophilic character, consistent with the presence of ionizable amine and polar boronic acid groups. It is a key parameter in drug design for predicting membrane permeability and pharmacokinetic behavior. |

| Stability | Store at 2-8°C under an inert atmosphere[1][3] | Boronic acids are susceptible to dehydration to form boroxines (cyclic anhydrides) and can undergo protodeboronation under harsh conditions. Refrigerated storage in a dry, inert environment minimizes degradation and preserves shelf life.[6] |

Analytical Characterization: A Self-Validating Protocol

Confirming the identity and purity of the starting material is a non-negotiable step in any synthetic workflow. A multi-technique approach ensures the highest degree of confidence.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Causality: Reverse-phase HPLC is the gold standard for assessing the purity of polar organic compounds. The method separates the main component from non-polar impurities (which elute later) and highly polar impurities or salts (which elute earlier). The choice of an acidic mobile phase ensures that the amine is protonated and the boronic acid is in its neutral form, leading to sharp, well-defined peaks.

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a 50:50 acetonitrile:water mixture to create a 1 mg/mL stock solution.

-

Instrumentation:

-

Column: C18, 250 x 4.6 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: 5% B to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detector: UV, 254 nm.

-

Injection Volume: 10 µL.

-

-

Analysis: Run the sample and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Caption: Logical relationships of functional groups to applications.

Safety, Handling, and Storage

Adherence to proper safety protocols is essential when working with any chemical reagent.

-

Hazard Identification: The compound is classified as harmful if swallowed (Acute Toxicity 4, Oral) and may cause skin and serious eye irritation. [2][7] * GHS Pictogram: GHS07 (Exclamation mark) [2] * Signal Word: Warning [2] * Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). [2]

-

Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile). Use a dust mask or work in a ventilated hood when handling the powder. [4]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability, refrigeration at 2-8°C is recommended. [1][3]The material can be hygroscopic; storage under an inert gas like argon or nitrogen is best practice to prevent moisture uptake and potential degradation. [6][8]

Conclusion

(4-(1-Aminoethyl)phenyl)boronic acid hydrochloride is more than just a chemical reagent; it is an enabling tool for innovation in science. Its well-defined physicochemical properties, coupled with the dual reactivity of its boronic acid and amine functionalities, provide a reliable and versatile platform for the synthesis of complex, high-value molecules. By understanding and applying the principles outlined in this guide, researchers can confidently and effectively integrate this compound into their discovery and development workflows, accelerating the path toward new scientific frontiers.

References

-

PubChem. (4-(Aminomethyl)phenyl)boronic acid. National Center for Biotechnology Information. Available at: [Link]

- Google Patents. A kind of preparation method of 4 amino phenyl boronic acid derivative.

-

Wikipedia. Phenylboronic acid. Available at: [Link]

-

Journal of Applied Pharmaceutical Science. Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. Available at: [Link]

-

MDPI. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Available at: [Link]

-

Carl ROTH. Safety Data Sheet: Phenylboronic acid. Available at: [Link]

- Google Patents. Process for the preparation of substituted phenylboronic acids.

-

ResearchGate. Synthesis of 12: (a) (4‐(Ethoxycarbonyl)phenyl)boronic acid (22).... Available at: [Link]

-

Acros Organics. 4-Aminomethylphenylboronic acid hydrochloride, 96%. Available at: [Link]

-

Lead Sciences. (4-(2-Aminoethyl)phenyl)boronic acid hydrochloride. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. (4-(1-Aminoethyl)phenyl)boronic acid hydrochloride – Biotuva Life Sciences [biotuva.com]

- 4. 4-Aminophenylboronic acid 95 80460-73-7 [sigmaaldrich.com]

- 5. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 6. fishersci.com [fishersci.com]

- 7. 1258948-01-4|(4-(1-aminoethyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]

- 8. carlroth.com [carlroth.com]

A Technical Guide to the Spectroscopic Characterization of (4-(1-Aminoethyl)phenyl)boronic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The causality behind the predicted spectral features is explained, providing a framework for interpreting experimental data. Every protocol and interpretation is grounded in established scientific literature to ensure the highest degree of technical accuracy and trustworthiness.

Molecular Structure and Key Features

(4-(1-Aminoethyl)phenyl)boronic acid hydrochloride possesses a unique combination of functional groups that dictate its spectroscopic signature: a 1,4-disubstituted aromatic ring, a boronic acid moiety, and a chiral ethylamine hydrochloride side chain. The protonation of the primary amine to form the hydrochloride salt significantly influences the spectral properties, particularly in IR and NMR spectroscopy.

Caption: Molecular structure of (4-(1-Aminoethyl)phenyl)boronic acid hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For (4-(1-Aminoethyl)phenyl)boronic acid hydrochloride, both ¹H and ¹³C NMR will provide critical information regarding the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: A Proton's Perspective

The predicted ¹H NMR spectrum will exhibit distinct signals corresponding to the aromatic protons, the ethyl side chain protons, the amine protons, and the boronic acid protons. The spectrum is typically recorded in a deuterated solvent such as D₂O or DMSO-d₆. The use of D₂O will lead to the exchange of the labile N-H and O-H protons, causing their signals to disappear, which can be a useful diagnostic tool.[1]

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of (4-(1-Aminoethyl)phenyl)boronic acid hydrochloride in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Acquire a standard one-dimensional proton spectrum.

-

Set a spectral width of approximately 12 ppm.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

To confirm the identity of N-H and O-H protons, a D₂O exchange experiment can be performed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum.

-

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| Ar-H (ortho to -B(OH)₂) | 7.6 - 7.8 | Doublet | ~8.0 | Deshielded by the electron-withdrawing boronic acid group. |

| Ar-H (ortho to -CH(NH₃⁺)CH₃) | 7.3 - 7.5 | Doublet | ~8.0 | |

| -CH(NH₃⁺)CH₃ | 4.2 - 4.5 | Quartet | ~7.0 | Deshielded by the adjacent positively charged nitrogen. |

| -CH(NH₃⁺)CH ₃ | 1.5 - 1.7 | Doublet | ~7.0 | |

| -NH ₃⁺ | 8.0 - 9.0 | Broad Singlet | - | Signal will be broad and its position is concentration and solvent dependent. Will disappear upon D₂O exchange. |

| -B(OH )₂ | 4.0 - 6.0 | Broad Singlet | - | Signal is often broad and may not be observed depending on solvent and water content. Will disappear upon D₂O exchange. |

Causality of Chemical Shifts: The electron-withdrawing nature of the boronic acid group deshields the ortho-aromatic protons, shifting them downfield. The protonated amino group on the ethyl side chain also has a strong deshielding effect on the adjacent methine proton.

¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum will provide information on the number of unique carbon environments and their electronic nature.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup: Utilize a 100 MHz or higher ¹³C NMR spectrometer.

-

Acquisition Parameters:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A longer acquisition time or a higher sample concentration may be needed due to the lower natural abundance of ¹³C.

-

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C -B(OH)₂ | 130 - 135 | The carbon directly attached to boron is difficult to observe due to quadrupolar relaxation. |

| C -CH(NH₃⁺)CH₃ | 145 - 150 | |

| Ar-C H (ortho to -B(OH)₂) | 133 - 136 | |

| Ar-C H (ortho to -CH(NH₃⁺)CH₃) | 128 - 130 | |

| -C H(NH₃⁺)CH₃ | 50 - 55 | |

| -CH(NH₃⁺)C H₃ | 20 - 25 |

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of (4-(1-Aminoethyl)phenyl)boronic acid hydrochloride will be characterized by absorptions corresponding to the N-H, O-H, C-H, C=C, B-O, and C-B bonds.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the solid sample directly.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H Stretch (Boronic Acid) | 3200 - 3600 | Broad, Strong | Often overlaps with the N-H stretching bands. |

| N-H Stretch (Ammonium) | 2800 - 3200 | Broad, Strong | A very broad and strong "ammonium band" is characteristic of primary amine hydrochlorides.[2] |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium | |

| N-H Bend (Ammonium) | 1500 - 1600 | Medium-Strong | |

| C=C Stretch (Aromatic Ring) | 1450 - 1600 | Medium | |

| B-O Stretch | 1310 - 1380 | Strong | A characteristic band for boronic acids. |

| C-B Stretch | 1000 - 1100 | Medium |

Causality of Spectral Features: The most prominent feature in the IR spectrum is expected to be the very broad and intense absorption band in the 3200-2800 cm⁻¹ region. This is a hallmark of the N-H stretching vibrations in a primary amine salt and is due to extensive hydrogen bonding.[2]

Caption: A typical workflow for the spectroscopic characterization of a chemical compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the structure.

Experimental Protocol: Mass Spectrometry

-

Ionization Method: Electrospray ionization (ESI) is a suitable technique for this polar and charged molecule.

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended for accurate mass measurements.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule.

Predicted Mass Spectral Data

The molecular formula of the free base is C₈H₁₂BNO₂. The molecular weight of the free base is approximately 165.10 g/mol . The hydrochloride salt will have a molecular weight of approximately 201.56 g/mol .

In positive ion ESI-MS, the most abundant ion is expected to be the protonated molecule of the free base, [M+H]⁺, where M is the free base.

-

Expected [M+H]⁺ (for C₈H₁₂BNO₂): m/z ≈ 166.11

Fragmentation Pattern:

The fragmentation of the molecular ion will likely proceed through two main pathways: alpha-cleavage characteristic of amines and fragmentation of the phenylboronic acid moiety.

-

Alpha-Cleavage: The bond between the benzylic carbon and the methyl group is susceptible to cleavage. This is a common fragmentation pathway for amines.[3]

-

Loss of a methyl radical (•CH₃) from the [M+H]⁺ ion would result in a fragment at m/z ≈ 151.

-

-

Fragmentation of the Phenylboronic Acid: Phenylboronic acids are known to fragment with the loss of BO and BO₂ units.[2]

-

Loss of H₂O from the boronic acid group.

-

Loss of the entire boronic acid group.

-

Caption: Predicted major fragmentation pathways for (4-(1-Aminoethyl)phenyl)boronic acid.

Conclusion

This technical guide provides a detailed, predictive overview of the NMR, IR, and MS spectroscopic data for (4-(1-Aminoethyl)phenyl)boronic acid hydrochloride. By understanding the expected spectral features and the underlying chemical principles, researchers and drug development professionals can confidently identify and characterize this important chiral building block. The provided protocols and interpretations serve as a valuable resource for guiding experimental work and data analysis in the laboratory.

References

-

Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy, 34(9), 22-26. [Link]

-

Chemistry LibreTexts. (2023). 24.10: Spectroscopy of Amines. [Link]

-

McMurry, J. (2023). 24.10 Spectroscopy of Amines. In Organic Chemistry. OpenStax. [Link]

-

PubChem. Ethylamine hydrochloride. [Link]

-

PubChem. 4-Aminophenylboronic acid. [Link]

-

Taylor, M. J., & Smith, J. D. (1970). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Canadian Journal of Chemistry, 48(1), 123-128. [Link]

-

PubChem. alpha-Methylbenzylamine, hydrochloride. [Link]

-

Ferreira, D. A., et al. (2019). The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids. Molecules, 24(22), 4069. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

Sources

An In-depth Technical Guide to the Stability and Storage of (4-(1-Aminoethyl)phenyl)boronic acid hydrochloride

Introduction: A Versatile Building Block in Modern Drug Discovery

(4-(1-Aminoethyl)phenyl)boronic acid hydrochloride is a crucial bifunctional reagent in contemporary pharmaceutical and medicinal chemistry. Its unique structure, featuring a reactive boronic acid moiety and a primary amine, makes it an invaluable building block in the synthesis of a diverse range of complex molecules. Boronic acids are well-established participants in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds.[1] The presence of the aminoethyl group provides a site for further functionalization, enabling the construction of intricate molecular architectures and the introduction of desirable pharmacokinetic properties. This dual functionality has led to its use in the development of novel therapeutics, including enzyme inhibitors and targeted drug delivery systems.[2]

However, the very reactivity that makes this compound so valuable also presents challenges to its stability. Understanding the factors that influence its degradation is paramount for ensuring the integrity of starting materials, the reproducibility of synthetic procedures, and the quality of the final drug substance. This technical guide provides a comprehensive overview of the stability profile of (4-(1-Aminoethyl)phenyl)boronic acid hydrochloride, detailing its principal degradation pathways, recommended storage conditions, and analytical methodologies for assessing its purity and stability.

Chemical Stability Profile: Understanding the Intrinsic Reactivity

The stability of (4-(1-Aminoethyl)phenyl)boronic acid hydrochloride is primarily influenced by its susceptibility to two main degradation pathways: protodeboronation and oxidation. The presence of the aminoethyl substituent and the hydrochloride salt form introduces additional considerations regarding pH sensitivity and hygroscopicity.

Protodeboronation: The Primary Hydrolytic Degradation Pathway

Protodeboronation is a well-documented degradation pathway for arylboronic acids, involving the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond.[3] In the case of (4-(1-Aminoethyl)phenyl)boronic acid hydrochloride, this results in the formation of 4-ethylaniline and boric acid. This process is essentially a hydrolysis reaction and is significantly influenced by the pH of the environment.[3]

The hydrochloride salt form of the compound means that in an unbuffered aqueous solution, the pH will be acidic, which can promote protodeboronation. Therefore, for applications in aqueous media, careful pH control is essential to minimize this degradation pathway. The use of buffered systems is highly recommended to maintain a pH range that ensures the stability of the compound for the duration of the experiment or reaction.

Diagram 1: Proposed Protodeboronation Pathway

Caption: Simplified reaction scheme for the protodeboronation of (4-(1-Aminoethyl)phenyl)boronic acid.

Oxidative Degradation: A Significant Concern in Biological and Aerobic Systems

Arylboronic acids are susceptible to oxidation, particularly in the presence of reactive oxygen species (ROS).[5] This degradation pathway typically results in the formation of the corresponding phenol. For (4-(1-Aminoethyl)phenyl)boronic acid hydrochloride, oxidation would lead to the formation of 4-(1-aminoethyl)phenol. The oxidative stability of boronic acids can be a significant concern, especially in biological assays or reactions performed under aerobic conditions.[5]

The mechanism of oxidation can be complex and may involve radical intermediates. The rate of oxidation is also influenced by the electronic properties of the substituents on the phenyl ring. While detailed studies on the oxidative stability of this specific compound are not widely published, it is prudent to assume that it is sensitive to oxidizing agents and conditions that promote their formation.

Influence of the Aminoethyl Substituent and Hydrochloride Salt

The aminoethyl group, being an electron-donating group, can influence the reactivity of the boronic acid moiety. Electron-donating groups can increase the electron density on the aromatic ring, which may affect the rate of both protodeboronation and oxidation.

The hydrochloride salt form contributes to the compound's solubility in aqueous media.[2] However, it also makes the compound potentially more hygroscopic, meaning it has a tendency to absorb moisture from the atmosphere.[6][7] The absorption of water can lead to the formation of a localized acidic environment, which, as discussed, can promote hydrolytic degradation even in the solid state over time.

Recommended Storage and Handling Protocols

To ensure the long-term stability and integrity of (4-(1-Aminoethyl)phenyl)boronic acid hydrochloride, the following storage and handling procedures are strongly recommended:

| Parameter | Recommended Condition | Rationale |

| Temperature | Store at 2-8°C. | Lower temperatures slow down the rate of chemical degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes exposure to atmospheric moisture and oxygen, thereby reducing the risk of hydrolysis and oxidation. |

| Moisture | Keep in a tightly sealed container in a dry place. The use of a desiccator is highly recommended. | The compound is hygroscopic, and moisture absorption can lead to degradation. |

| Light | Protect from light. | While specific photostability data is limited, it is a general best practice to protect reactive organic compounds from light to prevent photochemical degradation. |

| Incompatible Materials | Store away from strong oxidizing agents, strong bases, and moisture. | To prevent chemical reactions that would lead to degradation. |

Table 1: Recommended Storage Conditions

For handling, it is advised to work in a controlled environment, such as a glove box or under a stream of inert gas, especially when handling larger quantities or for long-term storage of opened containers. If working on the bench, minimize the time the container is open to the atmosphere.

Experimental Workflow: Assessing Stability through Forced Degradation Studies

A forced degradation study is an essential tool for understanding the stability of a drug substance and for developing stability-indicating analytical methods.[8][9][10][11] The principle is to subject the compound to stress conditions that are more severe than accelerated stability testing to induce degradation.

Diagram 2: Forced Degradation Study Workflow

Caption: A typical workflow for conducting a forced degradation study.

Protocol for a Forced Degradation Study

-

Preparation of Stock Solution: Prepare a stock solution of (4-(1-Aminoethyl)phenyl)boronic acid hydrochloride in a suitable solvent, such as a mixture of acetonitrile and water.

-

Application of Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with a suitable acid (e.g., 0.1 M HCl) and heat at an elevated temperature (e.g., 60°C) for a defined period.[8][11]

-

Base Hydrolysis: Treat the stock solution with a suitable base (e.g., 0.1 M NaOH) and heat at an elevated temperature (e.g., 60°C) for a defined period.[8][11]

-

Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.[11]

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).

-

Photostability: Expose the solid compound and a solution to light according to ICH Q1B guidelines.

-

-

Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

-

Analytical Method: Analyze the stressed samples using a validated stability-indicating HPLC method, preferably with mass spectrometric detection (LC-MS) to aid in the identification of degradation products.

Development of a Stability-Indicating HPLC Method

A robust stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.

| Parameter | Recommendation | Rationale |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm). | Provides good retention and separation for aromatic compounds. |

| Mobile Phase | A gradient of acetonitrile and water with a suitable buffer (e.g., phosphate or acetate) or acid modifier (e.g., formic or phosphoric acid).[12][13] | Allows for the elution of compounds with a range of polarities. The buffer or acid helps to control the ionization state of the analytes and improve peak shape. |

| Detection | UV detection at a wavelength where the parent compound and potential degradants absorb (e.g., 220-280 nm). Mass spectrometry (MS) for identification of unknown peaks. | UV provides quantitative data, while MS provides structural information for impurity identification. |

| Flow Rate | Typically 1.0 mL/min. | A standard flow rate for analytical HPLC. |

| Column Temperature | Controlled at a constant temperature (e.g., 30°C). | Ensures reproducible retention times. |

Table 2: Recommended Starting Conditions for a Stability-Indicating HPLC Method

Conclusion: Ensuring Quality and Reproducibility

(4-(1-Aminoethyl)phenyl)boronic acid hydrochloride is a versatile and valuable reagent in drug discovery and development. However, its inherent reactivity necessitates a thorough understanding of its stability profile and the implementation of appropriate storage and handling protocols. The primary degradation pathways of protodeboronation and oxidation are influenced by factors such as pH, moisture, and the presence of oxidizing agents.

By adhering to the recommended storage conditions, including refrigeration, storage under an inert atmosphere, and protection from moisture and light, the shelf-life of this compound can be significantly extended. Furthermore, the use of well-designed forced degradation studies and validated stability-indicating analytical methods is essential for monitoring the purity of the material and ensuring the reliability of experimental results. For researchers, scientists, and drug development professionals, a proactive approach to the stability of this key building block is a critical step in the successful development of new and innovative medicines.

References

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. [Link][1]

-

3-Aminophenylboronic Acid Conjugation on Responsive Polymer and Gold Nanoparticles for Qualitative Bacterial Detection - PMC. NIH. [Link][14]

-

Development of forced degradation and stability indicating studies of drugs—A review - NIH. NIH. [Link][8]

-

Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. Europe PMC. [Link][15]

-

Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. SIELC Technologies. [Link][12]

-

Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation le - ACP. Atmospheric Chemistry and Physics. [Link][6]

-

Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. ResearchGate. [Link][4]

-

Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link][9]

-

Shelf Life and Storage Requirements for Amino Acids: A Guide - Pangoo.biz. Pangoo.biz. [Link][16]

-

Revising the hygroscopicity of inorganic sea salt particles - ResearchGate. ResearchGate. [Link][7]

-

Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. BJSTR. [Link][10]

-

Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. MDPI. [Link][17]

-

Improving the oxidative stability of boronic acids through stereoelectronic effects. ACS Publications. [Link][5]

-

Forced Degradation Studies - MedCrave online. MedCrave. [Link][11]

-

Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Wageningen University & Research. [Link][18]

-

(PDF) 3-Aminophenylboronic acid monohydrate - ResearchGate. ResearchGate. [Link][19]

-

Linking hygroscopicity and the surface microstructure of model inorganic salts, simple and complex carbohydrates, and authentic - SciSpace. SciSpace. [Link][20]

-

HPLC Separation of Aromatic Boronic Acids on Primesep P - SIELC Technologies. SIELC Technologies. [Link][21]

-

Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - MDPI. MDPI. [Link][22]

-

Stability Indicating Forced Degradation Studies - RJPT. RJPT. [Link][23]

-

Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System - Waters Corporation. Waters Corporation. [Link][13]

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]

- 6. acp.copernicus.org [acp.copernicus.org]

- 7. researchgate.net [researchgate.net]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biopharminternational.com [biopharminternational.com]

- 10. biomedres.us [biomedres.us]

- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 12. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 13. waters.com [waters.com]

- 14. 3-Aminophenylboronic Acid Conjugation on Responsive Polymer and Gold Nanoparticles for Qualitative Bacterial Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Substituent effects and pH profiles for stability constants of arylboronic acid diol esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pangoo.biz [pangoo.biz]

- 17. Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots - PMC [pmc.ncbi.nlm.nih.gov]

- 18. edepot.wur.nl [edepot.wur.nl]

- 19. researchgate.net [researchgate.net]

- 20. scispace.com [scispace.com]

- 21. HPLC Separation of Aromatic Boronic Acids on Primesep P | SIELC Technologies [sielc.com]

- 22. mdpi.com [mdpi.com]

- 23. rjptonline.org [rjptonline.org]

An In-Depth Technical Guide to Chiral Aminophenylboronic Acids in Organic Synthesis

Abstract

Chiral aminophenylboronic acids and their derivatives represent a pivotal class of reagents and catalysts in modern organic synthesis. Their unique structural motif, combining a stereogenic center with the versatile reactivity of a boronic acid and the coordinating ability of an amino group, has unlocked novel pathways for asymmetric synthesis. This guide provides an in-depth exploration of the synthesis, properties, and applications of these powerful molecules. It is intended for researchers, chemists, and drug development professionals seeking to leverage these compounds for the stereocontrolled construction of complex molecular architectures. The discussion covers key synthetic methodologies, their role in asymmetric catalysis and cross-coupling reactions, and their growing importance in medicinal chemistry, supported by detailed protocols and mechanistic insights.

Introduction: The Convergence of Chirality, Boron, and Amine Functionality

The field of organic synthesis is perpetually driven by the pursuit of efficiency and stereoselectivity. Chiral aminoboronic acid derivatives have emerged as significant players in drug discovery, largely due to their ability to act as bioisosteres of natural amino acids.[1] This capacity stems from their unique ability to form reversible covalent bonds with hydroxyl groups in biomolecules.[1] The journey of boron-containing pharmaceuticals into the clinical spotlight, highlighted by the FDA approval of Bortezomib in 2003, has spurred immense interest in developing new methods to access chiral aminoboronic acids.[1][2]

Chiral aminophenylboronic acids are a specialized subset of these molecules, incorporating an aromatic ring that modulates electronic properties and provides a rigid scaffold for stereodirecting groups. This combination of features makes them highly effective in a range of synthetic applications:

-

Asymmetric Catalysis: The amino group can act as a coordinating site for a metal center or as a Brønsted base, while the chiral backbone induces enantioselectivity in product formation.

-

Cross-Coupling Reactions: The boronic acid moiety is a cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling, enabling the formation of carbon-carbon bonds with high functional group tolerance.[3]

-

Medicinal Chemistry: The aminophenylboronic acid scaffold is a valuable pharmacophore for designing enzyme inhibitors and targeted therapeutics.[2][4][5]

This guide will dissect the fundamental principles and practical applications of these versatile compounds, providing a comprehensive resource for the modern synthetic chemist.

The Synthetic Challenge: Crafting Enantiopure Aminophenylboronic Acids

The development of robust and stereocontrolled methods for synthesizing chiral aminoboronic acids is a central focus of contemporary research.[1] While numerous strategies exist for α-, β-, and γ-aminoboronic acids, the synthesis of specific chiral aminophenylboronic acid derivatives often requires tailored approaches.[1] Key strategies generally fall into two categories: resolution of racemic mixtures and asymmetric synthesis.

Modern efforts are heavily focused on asymmetric catalysis to avoid the inherent 50% yield limitation of resolution. Several powerful catalytic methods have emerged:

-

Asymmetric Hydrogenation: The transition metal-catalyzed asymmetric hydrogenation of enamides or imines bearing a boronic ester is a highly effective route.[6] For instance, Rhodium complexes with P-stereogenic diphosphine ligands have been used to hydrogenate α-boryl enamides with high yields and enantioselectivities.[6]

-

Asymmetric Hydroboration: The enantioselective hydroboration of enamides using rhodium catalysts paired with chiral ligands can produce α-amino tertiary boronic esters with excellent enantioselectivity (up to 99% ee).[7][8]

-

Nucleophilic Borylation of Imines: The addition of a boryl nucleophile to a chiral imine (using a chiral auxiliary) or the use of a chiral catalyst with an achiral imine are both powerful strategies.[9] Copper(I) catalysts with chiral N-heterocyclic carbene (NHC) or sulfoxide-phosphine ligands have proven particularly effective for the enantioselective borylation of aldimines.[9][10]

-

Copper-Catalyzed N-Alkylation: A newer approach involves the enantioselective coupling of a carbamate with a racemic α-chloroboronate ester, mediated by a chiral copper catalyst, to furnish α-aminoboronic derivatives.[11]

The choice of method depends on the desired substitution pattern, the position of the amino group relative to the boronic acid, and the availability of starting materials.

Applications in Asymmetric Catalysis

Chiral aminophenylboronic acids can function as bifunctional catalysts, leveraging both the Lewis acidic boron center and the Brønsted basic/nucleophilic amine.[12] This dual activation mode is particularly effective in reactions such as direct amide formation, where the boronic acid activates the carboxylic acid and the amine activates the amine coupling partner.[12]

Furthermore, the chiral scaffold is instrumental in enantioselective transformations. They can serve as chiral ligands for metal catalysts or act as organocatalysts themselves. A prominent example is their use in rhodium-catalyzed asymmetric 1,4-additions of arylboronic acids to enones.[13] In these reactions, a chiral diene ligand is typically used with a rhodium precursor, but the principles of asymmetric induction are transferable. The chiral environment created around the metal center dictates the facial selectivity of the addition to the prochiral enone, leading to the formation of chiral products with high enantiomeric excess.[13]

Workflow for Catalyst Screening in Asymmetric 1,4-Addition

The following diagram illustrates a typical workflow for optimizing an asymmetric catalytic reaction using a chiral ligand.

Caption: Workflow for screening and optimizing asymmetric catalysis.

The Role in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for C-C bond formation. Aminophenylboronic acids are versatile coupling partners in these reactions, allowing for the introduction of an amino-substituted aryl group into a target molecule.[3]

The generally accepted mechanism involves a catalytic cycle with a palladium catalyst.[14][15]

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to an organic halide (Ar¹-X), forming a Pd(II) complex.[14][15] This step is often the rate-determining step of the cycle.[14]

-

Transmetalation: The boronic acid (Ar²-B(OH)₂) is activated by a base to form a more nucleophilic boronate species (e.g., [Ar²-B(OH)₃]⁻).[16] This boronate then transfers its organic group (Ar²) to the palladium center, displacing the halide and forming a new Pd(II) complex.[14][16]

-

Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium center couple and are eliminated from the metal, forming the desired biaryl product (Ar¹-Ar²) and regenerating the Pd(0) catalyst.[14][15]

The presence of the amino group on the phenylboronic acid can influence the reaction rate and outcome. It can coordinate to the palladium center or affect the electronic properties of the boronic acid, thereby modulating the transmetalation step.

Catalytic Cycle of the Suzuki-Miyaura Reaction

This diagram visualizes the key steps in the palladium-catalyzed cross-coupling process.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Impact on Medicinal Chemistry and Drug Development

The unique properties of aminoboronic acids make them highly valuable in drug design.[1] They can act as mimics of amino acids, enabling them to target the active sites of enzymes, particularly serine proteases.[1] The boron atom can form a stable, reversible covalent bond with the catalytic serine residue, leading to potent and selective inhibition.

Bortezomib (Velcade®) is a landmark example, an aminoboronic acid-containing dipeptide that acts as a proteasome inhibitor for treating multiple myeloma.[2] Its success has fueled the exploration of other boron-containing drug candidates.

Aminophenylboronic acids are also used as building blocks to construct more complex drug molecules via reactions like Suzuki coupling.[3] Furthermore, phenylboronic acid derivatives have been explored for glucose-sensing applications in diabetes management and for targeted drug delivery to tumor cells, which often overexpress sialic acid residues that can interact with boronic acids.[4][5]

| Application Area | Rationale / Mechanism | Example Compound Class |

| Enzyme Inhibition | Boronic acid forms a reversible covalent bond with active site nucleophiles (e.g., Ser, Thr). The amino acid-like structure provides specificity. | Dipeptidyl boronic acid proteasome inhibitors (e.g., Bortezomib).[2] |

| Drug Scaffolding | Used as a versatile building block via Suzuki-Miyaura coupling to construct complex bioactive molecules.[3] | Biaryl compounds with therapeutic activity. |

| Biosensing | Reversible binding of the boronic acid to cis-diols on sugars like glucose.[4][17] | Glucose-responsive polymers for insulin delivery.[5] |

| Targeted Delivery | Interaction with overexpressed sialic acid (a cis-diol-containing sugar) on cancer cell surfaces. | Phenylboronic acid-functionalized nanoparticles.[5] |

Experimental Protocols

Trustworthy and reproducible protocols are the foundation of synthetic chemistry. Below are representative, detailed procedures for the synthesis and application of a chiral aminophenylboronic acid derivative.

Protocol 1: Enantioselective Synthesis of an α-Aminoboronate Ester via Copper-Catalyzed Borylation

This protocol is adapted from methodologies described for the enantioselective copper-catalyzed borylation of N-Boc aldimines.[9]

Objective: To synthesize an enantiomerically enriched N-Boc-protected α-aminophenylboronate pinacol ester.

Materials:

-

N-Boc-benzaldimine (1.0 mmol, 1 equiv)

-

Bis(pinacolato)diboron (B₂Pin₂) (1.1 mmol, 1.1 equiv)

-

Copper(I) chloride (CuCl) (0.05 mmol, 5 mol%)

-

Chiral Sulfoxide-Phosphine Ligand (e.g., (R)-S-Phos) (0.06 mmol, 6 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.2 mmol, 1.2 equiv)

-

Anhydrous Toluene (10 mL)

-

Anhydrous Methanol (1 mL)

Procedure:

-

Catalyst Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add CuCl (4.9 mg, 0.05 mmol) and the chiral ligand (25 mg, 0.06 mmol).

-

Solvent Addition: Add anhydrous toluene (5 mL) and stir the mixture at room temperature for 30 minutes to form the catalyst complex.

-

Reagent Addition: In a separate flame-dried flask under argon, dissolve N-Boc-benzaldimine (205 mg, 1.0 mmol) and B₂Pin₂ (279 mg, 1.1 mmol) in anhydrous toluene (5 mL).

-

Reaction Initiation: Add the substrate solution to the catalyst mixture via cannula. Then, add NaOtBu (115 mg, 1.2 mmol) in one portion.

-

Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting imine is consumed (typically 12-24 hours).

-

Quenching and Workup: Upon completion, carefully quench the reaction by adding anhydrous methanol (1 mL). Stir for 15 minutes.

-

Purification: Filter the mixture through a pad of Celite®, washing with ethyl acetate. Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

-

Characterization: Confirm the structure by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess (% ee) by chiral HPLC analysis.

Causality and Self-Validation:

-

Inert Atmosphere: An argon or nitrogen atmosphere is critical to prevent the oxidation of the copper(I) catalyst and the boronic ester product.

-

Anhydrous Solvents: Water can hydrolyze the boronic esters and interfere with the base, so anhydrous conditions are essential for reproducibility.

-

Base: NaOtBu serves to generate the active copper-alkoxide catalyst and facilitate the reaction.

-

Characterization: Full characterization, including chiral HPLC, is a self-validating step that confirms the identity, purity, and stereochemical outcome of the reaction.

Conclusion and Future Outlook

Chiral aminophenylboronic acids are firmly established as indispensable tools in organic synthesis. Their journey from niche reagents to key components in asymmetric catalysis and medicinal chemistry is a testament to their versatility. The development of more efficient and general catalytic methods for their synthesis remains an active area of research.[1][11] Future innovations will likely focus on:

-

Expanding Scope: Developing catalysts that are effective for a wider range of substrates, including more sterically hindered or electronically diverse examples.

-

Sustainable Methods: Employing earth-abundant metal catalysts (e.g., iron, copper) and developing processes with higher atom economy.[9][10][11]

-

Novel Applications: Discovering new catalytic activities and applications in materials science and chemical biology.

As our understanding of catalysis and reaction mechanisms deepens, the strategic deployment of chiral aminophenylboronic acids will continue to enable the synthesis of complex, high-value molecules that shape the future of medicine and technology.

References

-

Synthesis of Chiral δ-Aminoboronic Esters by Enantioselec- tive Hydrogenation of 1,2-Azaborines. ChemRxiv. (URL: [Link])

-

Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. (URL: [Link])

-

Synthesis of Chiral α-Amino Tertiary Boronic Esters by Enantioselective Hydroboration of α-Arylenamides. Journal of the American Chemical Society. (URL: [Link])

-

Enantioselective Synthesis of Chiral Organosilicon Compounds by Organocatalytic Asymmetric Conjugate Addition of Boronic Acids to β-Silyl-α,β-Unsaturated Ketones. The Journal of Organic Chemistry. (URL: [Link])

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. (URL: [Link])

-

Synthesis of Aminoboronic Acids and Their Applications in Bifunctional Catalysis. Accounts of Chemical Research. (URL: [Link])

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules. (URL: [Link])

-

Enantioselective synthesis of chiral seven-membered rings via Rh-catalyzed 1,4-addition of arylboronic acids to enones. RSC Publishing. (URL: [Link])

-

Synthesis of α-aminoboronic acids. Chemical Society Reviews. (URL: [Link])

-

Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics. (URL: [Link])

-

Chiral Amine/Boronic Acid Catalytic Enantioselective Alkylations of Branched Aldehydes with Allylic Alcohols. ResearchGate. (URL: [Link])

-

Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. Journal of Applied Pharmaceutical Science. (URL: [Link])

-

Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. (URL: [Link])

-

Enantioselective Synthesis of α-Amidoboronates Catalyzed by Planar-Chiral NHC-Cu(I) Complexes. Journal of the American Chemical Society. (URL: [Link])

-

Enantioselective Synthesis of α-Aminoboronic Acid Derivatives via Copper-Catalyzed N-Alkylation. PMC - NIH. (URL: [Link])

-

Suzuki Coupling. Organic Chemistry Portal. (URL: [Link])

-

Discover the Versatility of 4-Aminophenylboronic Acid Pinacol Ester in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])

-

Synthesis of Chiral α-Amino Tertiary Boronic Esters by Enantioselective Hydroboration of α-Arylenamides. Journal of the American Chemical Society. (URL: [Link])

-

Asymmetric synthesis of chiral boronic esters featuring nonadjacent axial and flexible, acyclic central chirality. PNAS. (URL: [Link])

-

Synthesis and Applications of Boronate Affinity Materials. American Chemical Society. (URL: [Link])

-

The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. (URL: [Link])

-

Exploring biomedical applications of phenylboronic acid— functionalized chitosan conjugates. Journal of Applied Pharmaceutical Science. (URL: [Link])

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. japsonline.com [japsonline.com]

- 5. japsonline.com [japsonline.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis of α-aminoboronic acids - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C5CS00886G [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Enantioselective Synthesis of α-Aminoboronic Acid Derivatives via Copper-Catalyzed N-Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Enantioselective synthesis of chiral seven-membered rings via Rh-catalyzed 1,4-addition of arylboronic acids to enones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Yoneda Labs [yonedalabs.com]

- 16. Suzuki Coupling [organic-chemistry.org]

- 17. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Key Features and Reactivity of the Amino Group in Aminophenylboronic Acids

Abstract

Aminophenylboronic acids (APNAs) are a class of synthetic building blocks that have garnered significant attention in drug discovery, diagnostics, and materials science. Their unique bifunctional nature, featuring a nucleophilic amino group and a Lewis acidic boronic acid moiety, allows for a diverse array of chemical transformations and applications. This technical guide provides a comprehensive exploration of the amino group's reactivity and key features within the aminophenylboronic acid scaffold. We will delve into the electronic and steric properties of the amino group, its versatile reactivity in organic synthesis, and the strategic use of protecting groups. Furthermore, this guide will present detailed experimental protocols and workflows to provide researchers, scientists, and drug development professionals with the practical knowledge to effectively utilize APNAs in their work.

Introduction: The Dichotomous Nature of Aminophenylboronic Acids

Aminophenylboronic acids are aromatic compounds featuring both an amino (-NH₂) and a boronic acid [-B(OH)₂] functional group attached to a phenyl ring. The relative positions of these groups (ortho, meta, or para) significantly influence the molecule's electronic properties, pKa, and overall reactivity. This duality of a nucleophilic base (the amino group) and a Lewis acid (the boronic acid) on a single scaffold is the foundation of their broad utility. The amino group, in particular, serves as a versatile handle for chemical modification, enabling the construction of complex molecules and functional materials. A deep understanding of the amino group's behavior is crucial for designing and executing successful synthetic strategies involving APNAs.

Fundamental Properties of the Amino Group in APNAs

The reactivity of the amino group in aminophenylboronic acids is governed by a combination of electronic and steric factors.

-

Electronic Effects and Basicity (pKa) : The amino group is an activating, electron-donating group that increases the electron density of the aromatic ring through the mesomeric effect. This, in turn, influences the Lewis acidity of the boronic acid. Conversely, the boronic acid is an electron-withdrawing group, which decreases the basicity of the amino group compared to aniline. The pKa of 3-aminophenylboronic acid, for instance, has two values: a pK1 of 4.46 and a pK2 of 8.81 at 25°C.[1] The lower pKa corresponds to the protonation of the amino group. The specific pKa is critical in biological applications, as it dictates the charge state of the molecule at physiological pH.[2]

-

Reactivity and Nucleophilicity : The lone pair of electrons on the nitrogen atom makes the amino group a potent nucleophile, susceptible to reaction with a wide range of electrophiles.[3] This reactivity is central to most of the derivatization strategies for APNAs.

-

Steric Considerations : The proximity of the boronic acid group and other substituents on the phenyl ring can sterically hinder the approach of reagents to the amino group, a factor that must be considered in reaction design.

Core Reactivity and Synthetic Transformations

The amino group of APNAs can participate in a variety of chemical reactions, making it a key site for molecular elaboration.

N-Acylation and Sulfonylation

The reaction of the amino group with acylating or sulfonylating agents to form stable amide or sulfonamide linkages is a cornerstone of APNA chemistry. This is frequently employed to introduce new functionalities or to protect the amino group.

Experimental Protocol: General N-Acylation of an Aminophenylboronic Acid

-

Solvent and Base Selection : Dissolve the aminophenylboronic acid (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF). Add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1-1.5 equivalents).

-

Addition of Acylating Agent : Cool the mixture to 0 °C in an ice bath. Slowly add the acylating agent (e.g., an acid chloride or anhydride) (1.0-1.2 equivalents).

-

Reaction Progression : Allow the reaction to warm to room temperature and stir until completion. Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification : Upon completion, quench the reaction with water. Extract the product with an organic solvent. The crude product is then purified, typically by column chromatography on silica gel.

Reductive Amination

Reductive amination allows for the N-alkylation of the amino group. This two-step, one-pot process involves the initial formation of an imine by reacting the APNA with an aldehyde or ketone, followed by in-situ reduction to the corresponding secondary or tertiary amine.

Experimental Workflow: Reductive Amination of APNA

Caption: Reductive amination workflow for N-alkylation of APNAs.

The Amino Group in Bioconjugation and Materials Science

The predictable reactivity of the amino group makes it an excellent handle for attaching APNAs to biomolecules and materials.

-

Bioconjugation : APNAs can be conjugated to proteins, peptides, and other biomolecules.[4][5] For example, 3-aminophenylboronic acid has been used to prepare bioconjugates of alkaline phosphatase and horseradish peroxidase.[4] This is often achieved by reacting the amino group with an activated ester on the target biomolecule.

-

Surface Functionalization : The amino group can be used to immobilize APNAs onto various surfaces. For instance, 3-aminophenylboronic acid can be coupled to materials to create sensors for saccharides and glycosylated biomolecules. It has also been functionalized onto magnetic nanoparticles for the specific recognition of glycoproteins and glycopeptides.[6]

Strategic Protection and Deprotection of the Amino Group

In multi-step syntheses, it is often necessary to temporarily "protect" the amino group to prevent it from reacting with reagents intended for other parts of the molecule.[3] The choice of a suitable protecting group is critical and depends on its stability under various reaction conditions and the ease of its removal.[7]

| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong acids (e.g., TFA, HCl)[8] |

| Carboxybenzyl | Cbz or Z | Benzyl chloroformate | Catalytic hydrogenolysis (H₂, Pd/C) |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-OSu or Fmoc-Cl | Base (e.g., piperidine in DMF) |

Experimental Workflow: Boc Protection and Deprotection

Caption: Workflow for the protection and deprotection of the amino group using Boc.

An orthogonal protecting group strategy, where different protecting groups with distinct removal conditions are used, allows for the selective deprotection of one amino group in the presence of others.[7]

Conclusion

The amino group is a pivotal functional group in aminophenylboronic acids, offering a wide spectrum of reactivity that has been harnessed for numerous applications in science and technology. Its nucleophilic character allows for straightforward derivatization, while its basicity can be modulated by the molecular environment. The strategic use of protecting groups further expands the synthetic utility of APNAs. The principles and protocols outlined in this guide provide a solid foundation for researchers to innovate and develop novel molecules and materials based on the versatile chemistry of aminophenylboronic acids.

References

- Synthesis and Applications of Boronate Affinity M

- 3-Aminophenylboronic Acid Conjugation on Responsive Polymer and Gold Nanoparticles for Qualit

- 3-Aminophenylboronic acid | C6H8BNO2 | CID 92269. PubChem.

- Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. Journal of Applied Pharmaceutical Science.

- A designable aminophenylboronic acid functionalized magnetic Fe3O4/ZIF-8/APBA for specific recognition of glycoproteins and glycopeptides. PMC - NIH.

- Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy.

- 3-Aminophenylboronic acid 30418-59-8. Sigma-Aldrich.

- 23.13: Protection of Amino Groups in Synthesis. Chemistry LibreTexts.

- Synthesis of Aminoboronic Acids and Their Applications in Bifunctional Catalysis.

- Facile synthesis of boronic acid-functionalized magnetic nanoparticles for efficient dopamine extraction. PMC - PubMed Central.

- 3-Aminobenzeneboronic acid | 30418-59-8. ChemicalBook.

- A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes.

- Chapter 8 α-Aminoboronic acids, amine cyanoboranes, amine carboxyboranes and their derivatives.

- Protective Groups. Organic Chemistry Portal.

- Protection and Deprotection of Amine with Mechanism | Protecting Group | Carbam

- Phenylboronic Acid−Salicylhydroxamic Acid Bioconjugates. 1. A Novel Boronic Acid Complex for Protein Immobilization.

- Merging the Versatile Functionalities of Boronic Acid with Peptides. PMC - NIH.

- Optical properties of (3-(acetamidomethyl)phenyl)boronic acid and its interactions with selected sugars. Unknown Source.

- Protein Synthesis and Bioconjugation for Design of Antimicrobial Conjug

- Amino Acid-Protecting Groups. SciSpace.

- Amine Protection / Deprotection. Fisher Scientific.

Sources

- 1. 3-Aminobenzeneboronic acid | 30418-59-8 [chemicalbook.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Protein Synthesis and Bioconjugation for Design of Antimicrobial Conjugates [dspace.mit.edu]

- 6. A designable aminophenylboronic acid functionalized magnetic Fe3O4/ZIF-8/APBA for specific recognition of glycoproteins and glycopeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protective Groups [organic-chemistry.org]

- 8. Amine Protection / Deprotection [fishersci.co.uk]

An In-depth Technical Guide to the Boronic Acid Moiety for Coupling Reactions

For researchers, scientists, and professionals in drug development, a profound understanding of the Suzuki-Miyaura coupling reaction is indispensable. This guide offers an in-depth exploration of the boronic acid moiety's central role in this powerful carbon-carbon bond-forming reaction, moving beyond a simple recitation of protocols to elucidate the underlying principles that govern success in the lab.

The Boronic Acid Moiety: A Versatile Coupling Partner

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron compound (often a boronic acid or its ester) with an organic halide or triflate in the presence of a base.[1][2][3] This reaction has become a cornerstone of modern organic synthesis, particularly in the pharmaceutical and agrochemical industries, due to its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids.[2][3][4]

Key Advantages of Boronic Acids:

-

Stability and Handling: Compared to other organometallic reagents like organotins (used in Stille coupling) or organozincs, boronic acids are generally stable to air and moisture, making them easier and safer to handle at the benchtop.[1][5]

-

Low Toxicity: Boronic acids and their byproducts exhibit low toxicity, aligning with the principles of green chemistry.[2][5]

-

Commercial Availability: A wide and diverse range of boronic acids are commercially available, accelerating the pace of research and development.[2]

-

Favorable Reaction Conditions: Suzuki-Miyaura couplings are typically conducted under mild conditions, often compatible with aqueous solvent systems.[1][2][3]

The Catalytic Cycle: A Mechanistic Deep Dive

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle centered around a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states.[6] The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][6]

// Nodes Pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative Addition\n(Rate-Determining Step)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Aryl [label="R¹-Pd(II)L₂-X\n(Aryl-Pd Complex)", fillcolor="#F1F3F4", fontcolor="#202124"]; Transmetalation [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Diaryl [label="R¹-Pd(II)L₂-R²\n(Diaryl-Pd Complex)", fillcolor="#F1F3F4", fontcolor="#202124"]; RedElim [label="Reductive Elimination", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="R¹-R²\n(Coupled Product)", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Boronate [label="[R²-B(OH)₃]⁻\n(Activated Boronate)", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Base [label="Base (e.g., OH⁻)", shape=invhouse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; BoronicAcid [label="R²-B(OH)₂", shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; ArylHalide [label="R¹-X\n(Aryl Halide)", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges ArylHalide -> OxAdd [color="#34A853"]; OxAdd -> PdII_Aryl [label=" ", color="#5F6368"]; Pd0 -> OxAdd [label=" ", color="#5F6368"]; PdII_Aryl -> Transmetalation [label=" ", color="#5F6368"]; Boronate -> Transmetalation [color="#EA4335"]; Transmetalation -> PdII_Diaryl [label=" ", color="#5F6368"]; PdII_Diaryl -> RedElim [label=" ", color="#5F6368"]; RedElim -> Product [color="#4285F4"]; RedElim -> Pd0 [label=" Catalyst\nRegeneration", color="#5F6368"]; BoronicAcid -> Boronate [label=" Activation", color="#FBBC05"]; Base -> Boronate [color="#FBBC05"]; } endomdot Caption: The Suzuki-Miyaura Catalytic Cycle.

2.1. Oxidative Addition: The catalytic cycle commences with the oxidative addition of an organic halide (R¹-X) to a Pd(0) complex.[1] This is often the rate-determining step of the reaction.[1] The reactivity of the halide follows the general trend I > OTf > Br > Cl.[1] The palladium inserts itself into the carbon-halide bond, forming a Pd(II) species.[1][6]

2.2. Transmetalation: This crucial step involves the transfer of the organic group (R²) from the boron atom to the palladium center.[1][6] For this to occur, the boronic acid must be activated by a base.[7] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the R² group to the palladium.[7]

2.3. Reductive Elimination: The final step is the reductive elimination from the Pd(II) complex, where the two organic groups (R¹ and R²) are coupled to form the new carbon-carbon bond.[1][6] This process regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1]

Key Reaction Parameters and Their Mechanistic Impact

Optimizing a Suzuki-Miyaura coupling requires a nuanced understanding of how each reaction component influences the catalytic cycle.

| Parameter | Role and Mechanistic Impact | Common Choices & Considerations |

| Palladium Catalyst | The heart of the reaction, facilitating the key steps of the catalytic cycle. The choice of catalyst and its ligands significantly impacts reaction efficiency and scope.[1][8] | Precatalysts: Pd(OAc)₂, Pd₂(dba)₃Active Catalysts: Pd(PPh₃)₄The active catalyst is a Pd(0) species.[6] Pd(II) precatalysts must be reduced in situ.[9] |

| Ligands | Stabilize the palladium catalyst and modulate its reactivity. Electron-rich and bulky ligands generally facilitate oxidative addition and reductive elimination.[1] | Phosphine Ligands: PPh₃, PCy₃, P(t-Bu)₃, SPhos, XPhos.[1][7] N-Heterocyclic Carbenes (NHCs): IMes, SIMes.[7] |

| Base | Activates the boronic acid for transmetalation and can influence the catalyst's activity.[7] The choice of base is critical and can be substrate-dependent. | Inorganic Bases: K₂CO₃, Cs₂CO₃, K₃PO₄Organic Bases: Et₃N, DIPEAWeaker bases like KF can be used for base-sensitive substrates.[7] |

| Solvent | Solubilizes the reactants and catalyst, and can influence reaction rates. A mixture of an organic solvent and water is often used.[1][3] | Aprotic Solvents: Toluene, Dioxane, THF, DMF.[6] The addition of water can be beneficial.[1][2] |

| Temperature | Affects the rate of all steps in the catalytic cycle. Higher temperatures can sometimes lead to side reactions. | Typically ranges from room temperature to reflux.[7] Optimization is often necessary. |

Practical Considerations and Troubleshooting

While the Suzuki-Miyaura coupling is robust, several side reactions can diminish yields. A proactive understanding of these potential pitfalls is key to successful execution.

4.1. Protodeboronation: This is the cleavage of the C-B bond of the boronic acid by a proton source, leading to the formation of an arene byproduct.[6] This can be a significant issue, especially with electron-rich or heteroaryl boronic acids.

-

Causality: The presence of water and a base can promote this side reaction. Some boronic acids are inherently more susceptible to protodeboronation.[6][10]

-

Mitigation Strategies:

4.2. Homocoupling: The coupling of two boronic acid molecules can occur, particularly in the presence of Pd(II) species and oxygen.[6]

-

Causality: Incomplete reduction of a Pd(II) precatalyst or exposure of the reaction mixture to air can lead to the formation of Pd(II) species that promote homocoupling.[6]

-

Mitigation Strategies:

-

Thoroughly degas the reaction mixture to remove oxygen.[6]

-

Ensure the complete reduction of Pd(II) precatalysts to the active Pd(0) state.

-

4.3. β-Hydride Elimination: When using alkylboronic acids containing β-hydrogens, β-hydride elimination can compete with reductive elimination, leading to alkene byproducts.[1]

-

Causality: This is an intrinsic reactivity pathway for organometallic species with β-hydrogens.

-

Mitigation Strategies:

Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling

This protocol provides a starting point for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid. Optimization will likely be required for specific substrates.

// Nodes Start [label="Start", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Setup [label="Reaction Setup:\n- Aryl Halide (1.0 eq)\n- Boronic Acid (1.2 eq)\n- Base (2.0 eq)\n- Solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; Degas [label="Degas Mixture\n(e.g., N₂ sparging)", fillcolor="#FBBC05", fontcolor="#202124"]; AddCatalyst [label="Add Pd Catalyst & Ligand\n(under inert atmosphere)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Heat [label="Heat to Desired Temp.\n(e.g., 80-100 °C)", fillcolor="#F1F3F4", fontcolor="#202124"]; Monitor [label="Monitor Reaction\n(TLC, LC-MS)", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Workup [label="Aqueous Workup:\n- Dilute with organic solvent\n- Wash with water/brine", fillcolor="#F1F3F4", fontcolor="#202124"]; Purify [label="Purification\n(Column Chromatography)", fillcolor="#F1F3F4", fontcolor="#202124"]; Characterize [label="Characterization\n(NMR, MS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Setup [color="#5F6368"]; Setup -> Degas [color="#5F6368"]; Degas -> AddCatalyst [color="#5F6368"]; AddCatalyst -> Heat [color="#5F6368"]; Heat -> Monitor [color="#5F6368"]; Monitor -> Workup [label="Reaction Complete", color="#5F6368"]; Monitor -> Heat [label="Incomplete", color="#5F6368"]; Workup -> Purify [color="#5F6368"]; Purify -> Characterize [color="#5F6368"]; Characterize -> End [color="#5F6368"]; } endomdot Caption: A general experimental workflow for the Suzuki-Miyaura coupling reaction.

Step-by-Step Methodology:

-

Reaction Setup: To an appropriately sized reaction vessel, add the aryl halide (1.0 equivalent), the boronic acid (1.1-1.5 equivalents), and the base (e.g., K₂CO₃, 2.0-3.0 equivalents).

-

Solvent Addition: Add the chosen solvent system (e.g., a 4:1 mixture of dioxane and water).

-

Degassing: Sparge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen.

-

Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand.

-

Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 85 °C) and monitor its progress by an appropriate analytical technique such as TLC or LC-MS.[8]

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[8]

-

Characterization: Characterize the purified product by NMR and mass spectrometry to confirm its identity and purity.

Applications in Drug Discovery and Development

The Suzuki-Miyaura coupling is a workhorse reaction in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs) and their intermediates.[3][8] Its reliability and broad functional group tolerance allow for the construction of complex molecular architectures, which is essential for the development of new therapeutics.[8][12] The ability to form biaryl linkages, a common motif in bioactive molecules, makes this reaction particularly valuable.[13]

Conclusion

The boronic acid moiety is a remarkably versatile and practical functional group for carbon-carbon bond formation via the Suzuki-Miyaura coupling. A thorough understanding of the reaction mechanism, the roles of the various reaction components, and potential side reactions is paramount for researchers aiming to leverage this powerful transformation effectively. By moving beyond rote memorization of protocols to a deeper comprehension of the underlying chemical principles, scientists can troubleshoot effectively, optimize rationally, and ultimately accelerate the discovery and development of novel chemical entities.

References

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

The Organic Chemistry Channel. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

-

MDPI. (2022). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. Molecules, 27(23), 8349. [Link]

-

ACS Publications. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics, 36(11), 2182-2193. [Link]

-

Royal Society of Chemistry. (2015). Recent Advances/Contributions in the Suzuki–Miyaura Reaction. In Palladium-Catalysed Cross-Coupling Reactions in Current Organic Synthesis (pp. 356-391). [Link]

-

Myers, A. The Suzuki Reaction. Chem 115. [Link]

-

Wikipedia. Suzuki reaction. [Link]

-

ACS Publications. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics, 42(17), 2465-2475. [Link]

-

National Institutes of Health. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(9), 16443-16599. [Link]

-

Wiley-VCH. (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. [Link]

-

Royal Society of Chemistry. (2020). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers, 7(15), 2005-2012. [Link]

-